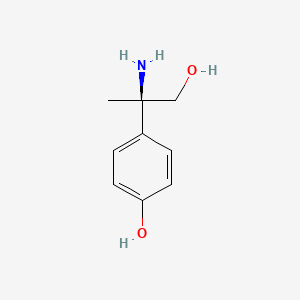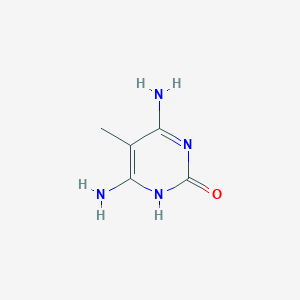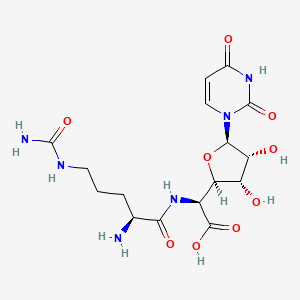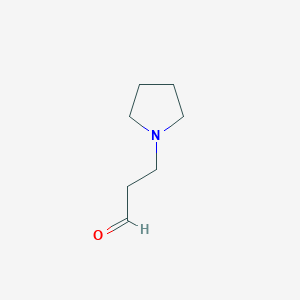
3-(Pyrrolidin-1-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidin-1-yl)propanal is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of a pyrrolidine ring attached to a propanal group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Pyrrolidin-1-yl)propanal can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acrolein under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of palladium on carbon as a catalyst is common, and the reaction is conducted at elevated temperatures to accelerate the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrolidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(Pyrrolidin-1-yl)propanol.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Pyrrolidin-1-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 3-(Pyrrolidin-1-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrrolidin-1-yl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Pyrrolidin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Pyrrolidine: The parent compound without the propanal group.
Uniqueness
3-(Pyrrolidin-1-yl)propanal is unique due to the presence of both the pyrrolidine ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
127554-91-0 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylpropanal |
InChI |
InChI=1S/C7H13NO/c9-7-3-6-8-4-1-2-5-8/h7H,1-6H2 |
Clé InChI |
SUDOFTVBCPEFQK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)
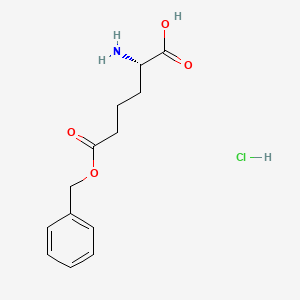
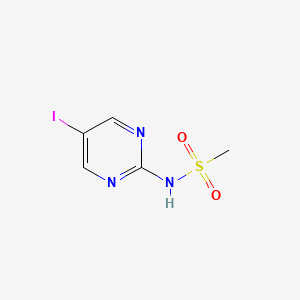

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)

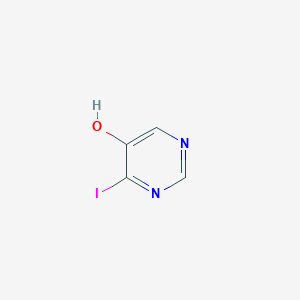
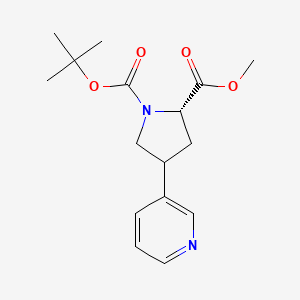
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
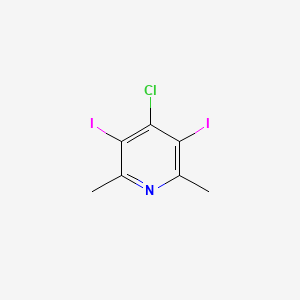
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
